Dichloro(p-cymene)ruthenium(II) dimer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor to Catalysts

One of the most valuable aspects of dichloro(p-cymene)ruthenium(II) dimer is its ability to serve as a precursor for various homogeneous catalysts. These catalysts are crucial for driving a range of chemical reactions efficiently. Here are some examples:

Asymmetric transfer hydrogenation

Treatment with the chelating ligand TsDPENH allows the formation of (cymene)Ru(TsDPEN-H), a catalyst known for its effectiveness in asymmetric transfer hydrogenation reactions . This reaction plays a significant role in the synthesis of chiral compounds, which are essential components in pharmaceuticals and other applications.

Borrowing hydrogen catalysis

Dichloro(p-cymene)ruthenium(II) dimer can be used to prepare catalysts for borrowing hydrogen catalysis. This process involves the activation of alcohols towards nucleophilic attack. Treatment with dppf (1,1'-bis(diphenylphosphino)ferrocene) leads to the formation of such catalysts .

Synthesis of other ruthenium-arene complexes

Dichloro(p-cymene)ruthenium(II) dimer serves as a starting material for the synthesis of various other ruthenium-arene complexes. These complexes possess unique properties that make them valuable for further research in catalysis and other areas of organometallic chemistry.

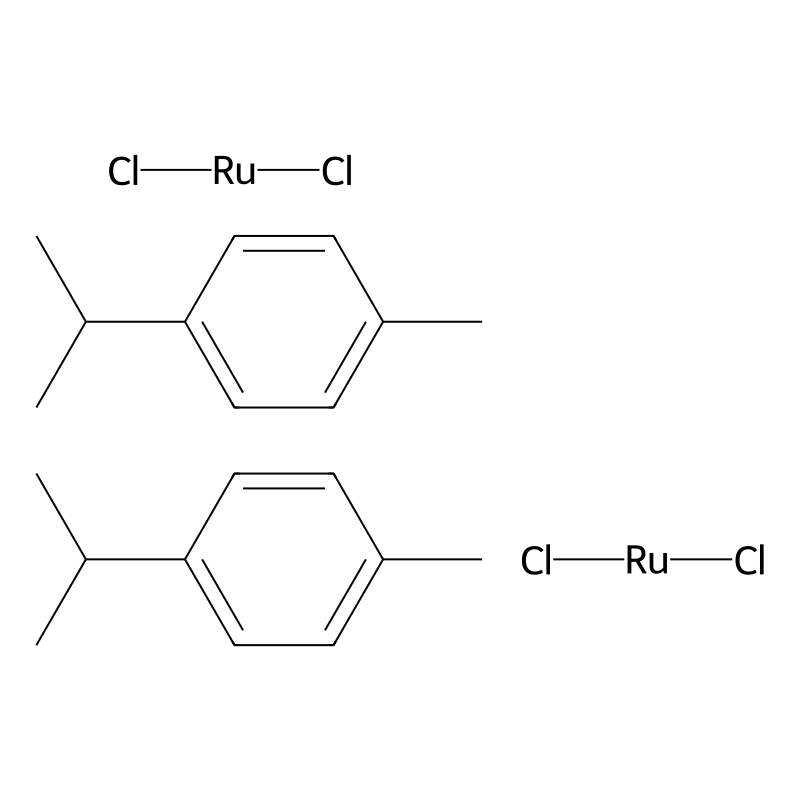

Dichloro(p-cymene)ruthenium(II) dimer is an organometallic compound with the formula . This red-colored, diamagnetic solid serves as a significant reagent in organometallic chemistry and homogeneous catalysis. Structurally, it is a dimeric complex where two ruthenium centers are coordinated by p-cymene ligands and two chloride ions. Its unique structure allows it to engage in various

Research indicates that dichloro(p-cymene)ruthenium(II) dimer exhibits potential biological activity. It has been studied for its anticancer properties, showing effectiveness against various cancer cell lines. The compound's mechanism of action may involve the generation of reactive oxygen species or interference with cellular signaling pathways, although further studies are needed to elucidate these mechanisms fully .

The synthesis of dichloro(p-cymene)ruthenium(II) dimer typically involves the reaction of p-cymene with hydrated ruthenium trichloride. The general procedure includes:

- Mixing p-cymene with hydrated ruthenium trichloride.

- Heating the reaction mixture under reflux conditions for several hours.

- Removing the solvent under vacuum to yield the desired product, which may be further purified by recrystallization .

Dichloro(p-cymene)ruthenium(II) dimer is widely used in various applications:

- Catalysis: It serves as a precursor for catalysts in asymmetric transfer hydrogenation and other catalytic processes, including alcohol oxidation and borrowing hydrogen reactions.

- Material Science: The compound is explored for its potential use in developing new materials due to its unique electronic properties .

Studies have shown that dichloro(p-cymene)ruthenium(II) dimer interacts with various substrates, leading to diverse catalytic behaviors. Its interactions with ligands such as phosphines significantly enhance its reactivity and selectivity in catalysis. Research continues to explore these interactions to optimize reaction conditions and improve yields in synthetic applications .

Dichloro(p-cymene)ruthenium(II) dimer shares similarities with other ruthenium-based compounds but stands out due to its specific ligand environment and reactivity profile. Here are some similar compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| (Benzene)ruthenium dichloride dimer | Uses benzene instead of p-cymene, differing reactivity | |

| (Pyridine)ruthenium dichloride | Contains pyridine as a ligand, affecting catalytic properties | |

| (Arene)ruthenium dichloride | General class of compounds where R can vary |

Dichloro(p-cymene)ruthenium(II) dimer is unique due to its specific use of p-cymene as a ligand, which influences its solubility and reactivity compared to other complexes. Its ability to form stable adducts with various ligands also sets it apart from similar compounds .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant